

LP-360924 in high-throughput screening assays

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Compound of Interest

Compound Name:	LP-360924
CAS No.:	1984787-69-0
Cat. No.:	B608642

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Application Note: High-Throughput Screening (HTS) Methodologies for GPR139 Agonist Discovery Using **LP-360924**

Abstract & Introduction

LP-360924 is a potent, selective small-molecule agonist of GPR139, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (habenula, striatum) and pituitary.[1][2] While the precise physiological role of GPR139 is under active investigation regarding schizophrenia, Parkinson's disease, and metabolic regulation, **LP-360924** serves as a critical tool compound for validating HTS campaigns.[1][2]

This guide details the implementation of **LP-360924** as a positive control and reference standard in two orthogonal HTS assay formats: Calcium Mobilization (FLIPR) and cAMP Accumulation (TR-FRET).[1][2] These protocols are designed to accommodate the signaling pleiotropy of GPR139, which has been reported to couple to Gq/11 (calcium) and Gs (cAMP) pathways depending on the cellular context.[1][2]

Compound Management & Properties

To ensure assay reproducibility, strict adherence to compound handling is required.[1][2] **LP-360924** is hydrophobic; improper solubilization will lead to false negatives or "sticky" compound artifacts.[1][2]

Property	Specification
IUPAC Name	1-(2-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}amino)-3-methoxypropyl-6-methoxy-1,3,5-triazine-2,4-diamine
Molecular Weight	~562.65 g/mol
Target	GPR139 (Agonist)
Solubility	Soluble in DMSO (up to 10 mM).[1][2] Poor aqueous solubility.[1][2]
Storage	-20°C as powder; -80°C as DMSO stock (avoid freeze-thaw cycles).

Preparation Protocol:

- Stock Solution: Dissolve powder in 100% anhydrous DMSO to 10 mM. Vortex for 2 minutes.
- Acoustic Dispensing: For HTS, use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nL volumes directly into assay plates to minimize tip adsorption.[1][2]
- Intermediate Dilution: If not using acoustic dispensing, prepare 1000x stocks in DMSO. Do not perform serial dilutions in aqueous buffer; dilute into buffer only at the final step to prevent precipitation.[1][2]

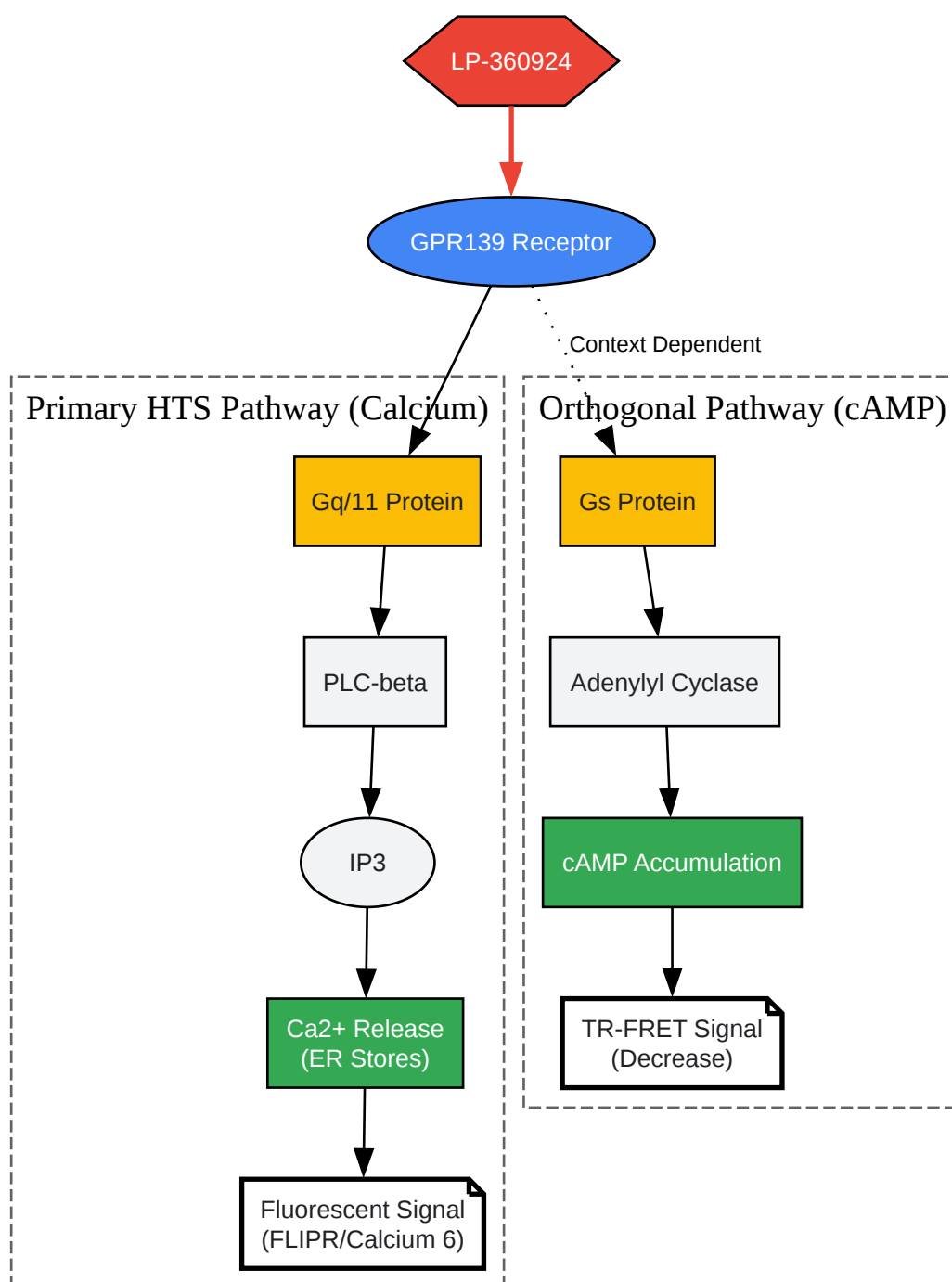
Biological Mechanism & Assay Logic[1][2]

GPR139 signaling is complex. The choice of assay depends on the cell line and G-protein coupling.[1][2]

- Pathway A (Calcium Flux): GPR139 activation triggers Gq/11, activating Phospholipase C (PLC), generating IP3, and releasing intracellular Ca²⁺. [1][2] This is the preferred Primary

Screen due to high Z' factors and low cost.[1][2]

- Pathway B (cAMP): In some contexts (e.g., HEK293), **LP-360924** induces cAMP accumulation (Gs-like).[1][2][3] This is an ideal Orthogonal Screen to filter false positives from the calcium assay.[1][2]



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Figure 1: Dual signaling pathways of GPR139 utilized in HTS.[1][2] **LP-360924** acts as the agonist trigger.[1][2][3][4]

Protocol 1: Primary HTS - Calcium Mobilization Assay[1][2]

Objective: Quantify GPR139 activation via intracellular calcium release.[1][2] Cell Line: CHO-K1 or HEK293 stably expressing human GPR139.[1][2] Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).[1][2]

Step-by-Step Workflow:

- Cell Plating (Day 0):
 - Harvest GPR139-CHO cells using Accutase (avoid Trypsin to preserve receptor integrity). [1][2]
 - Resuspend in culture medium at 2.0×10^5 cells/mL.[1][2]
 - Dispense 25 μ L/well into 384-well black/clear-bottom poly-D-lysine coated plates (5,000 cells/well).
 - Incubate overnight at 37°C, 5% CO₂.
- Dye Loading (Day 1):
 - Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium 6 Dye. [1][2] pH to 7.4.[1][2]
 - Remove culture media (or use no-wash kit).[1][2] Add 25 μ L Loading Buffer to cells.
 - Incubate: 1 hour at 37°C, then 15 min at RT (to equilibrate signal).
- Compound Preparation (Source Plate):
 - Positive Control: **LP-360924** (Top concentration 10 μ M, 10-point dose response).[1][2]
 - Vehicle Control: DMSO (match final assay concentration, typically 0.5%).[1][2]

- Test Compounds: 10 μ M single point.
- Measurement (FLIPR Tetra/Penta):
 - Transfer 12.5 μ L from Source Plate to Cell Plate.
 - Read Settings: Excitation 470-495 nm, Emission 515-575 nm.[1][2]
 - Kinetic Read: Read baseline for 10s, inject compound, read for 90-120s.
- Data Analysis:
 - Calculate Max - Min RFU (Relative Fluorescence Units).
 - Normalize to **LP-360924** Max Response (100%).
 - Pass Criteria: $Z' > 0.5$.

Protocol 2: Orthogonal HTS - cAMP Accumulation (TR-FRET)

Objective: Confirm hits are true agonists and not calcium artifacts. Method: HTRF or LANCE Ultra cAMP kit.[1][2] Principle: Competition between cellular cAMP and labeled cAMP-d2 for binding to anti-cAMP-Cryptate.[1][2] Signal decreases as cAMP increases.[1][2]

Step-by-Step Workflow:

- Cell Prep:
 - Resuspend GPR139-HEK293 cells in Stimulation Buffer (HBSS + 500 μ M IBMX to inhibit phosphodiesterases).[1][2]
 - Dispense 5 μ L cells (2,000 cells/well) into 384-well low-volume white plates.
- Stimulation:
 - Add 2.5 μ L of **LP-360924** (or test compounds) in Stimulation Buffer.[1][2]

- Incubate 30-45 minutes at RT.
- Detection:
 - Add 2.5 μ L cAMP-d2 (Acceptor).[1][2]
 - Add 2.5 μ L Anti-cAMP-Cryptate (Donor).[1][2]
 - Incubate 1 hour at RT in the dark.
- Measurement:
 - Read on TR-FRET compatible reader (e.g., EnVision).[1][2]
 - Ratio = (Signal 665 nm / Signal 615 nm) * 10,000.[1][2]

Data Presentation & Analysis

Validation Criteria (Self-Validating System): For an assay run to be accepted, the **LP-360924** control curves must meet historical specifications.

Parameter	Calcium Assay (FLIPR)	cAMP Assay (TR-FRET)
LP-360924 EC50	~30 - 100 nM	~50 - 200 nM
Signal-to-Background (S/B)	> 3.0	> 4.0
Z' Factor	> 0.6	> 0.7
DMSO Tolerance	Up to 1.0%	Up to 2.0%

Dose-Response Equation: Fit data using a 4-parameter logistic (4PL) equation:

Where X is log(concentration) and Y is response.[1][2]

Troubleshooting & Optimization

- Issue: Low Signal in Calcium Assay.
 - Cause: Receptor desensitization or low expression.[1][2]

- Fix: Ensure G418/Puromycin selection pressure is maintained in cell culture.^{[1][2]} Use Probenecid to prevent dye leakage.^{[1][2]}
- Issue: **LP-360924** Precipitation.^{[1][2]}
 - Cause: High concentration in aqueous buffer.^{[1][2]}
 - Fix: Keep DMSO concentration constant across the dose-response curve.^{[1][2]} Do not exceed 10 μ M in the final assay well if turbidity is observed.^{[1][2]}
- Issue: High Variation (CV > 10%).^{[1][2]}
 - Cause: Pipetting errors or edge effects.^{[1][2]}
 - Fix: Use acoustic dispensing.^{[1][2]} Incubate plates at RT for 15 min before reading to reduce thermal gradients.

References

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Sources

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